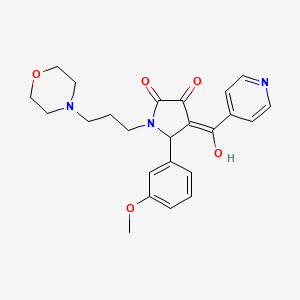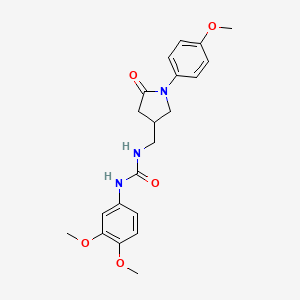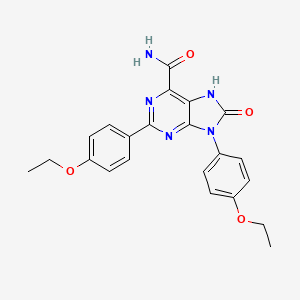
2,9-bis(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,9-bis(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, also known as BEEC, is a synthetic compound that belongs to the class of purine analogues. It has gained significant attention in the field of scientific research due to its potential applications in various areas, including cancer treatment, antiviral therapy, and neuroscience.
Aplicaciones Científicas De Investigación
Intramolecular Hydrogen Bonding and Structural Investigation
Research into oxamide derivatives, closely related to the compound , highlights the role of intramolecular hydrogen bonding in stabilizing these molecules. Such studies are crucial for understanding the molecular behavior and potential applications of similar compounds in designing novel materials and drugs. The structural investigation of symmetric and non-symmetric oxamides, including their synthesis and NMR spectroscopy analysis, underscores the importance of these interactions in influencing molecular conformation and properties (Martínez-Martínez et al., 1998).
Antiviral Research
A notable application of related purine derivatives is in the development of antiviral reagents. For instance, certain purine bis(2,2,2-trifluoroethyl) esters have been synthesized and evaluated for their antihepatitis B virus (HBV) activity, demonstrating considerable effectiveness. Such studies contribute to the ongoing search for new antiviral agents, particularly in treating HBV infections, showcasing the potential medical applications of this class of compounds (Sekiya et al., 2002).
Material Science and Polymer Chemistry
The synthesis of new aromatic polyamides from compounds similar to "2,9-bis(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide" has vast implications in material science. These polymers' solubility, thermal stability, and film-forming ability make them suitable for various applications, from electronics to coatings. For example, aromatic polyamides derived from diphenylfluorene-based derivatives exhibit outstanding thermal stability and solubility in organic solvents, highlighting their utility in creating robust and versatile materials (Hsiao et al., 1999).
Environmental Science and Bioremediation
Compounds structurally related to "this compound" also find application in environmental science, particularly in bioremediation. For instance, the role of laccase from Fusarium incarnatum in degrading bisphenol A, a persistent environmental pollutant, has been studied. This research underscores the potential for using similar compounds in developing strategies for mitigating environmental pollutants, contributing to cleaner and safer ecosystems (Chhaya & Gupte, 2013).
Propiedades
IUPAC Name |
2,9-bis(4-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4/c1-3-30-15-9-5-13(6-10-15)20-24-17(19(23)28)18-21(26-20)27(22(29)25-18)14-7-11-16(12-8-14)31-4-2/h5-12H,3-4H2,1-2H3,(H2,23,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKMBBSVQVASEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)OCC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2437014.png)
![2-methyl-8-nitro-5H-benzo[b][1,4]benzoxazepin-6-one](/img/structure/B2437015.png)
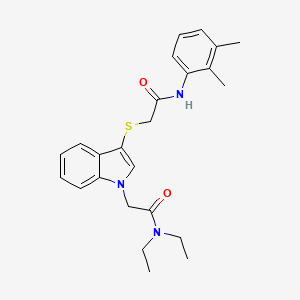
![[2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2437017.png)
![2-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide](/img/structure/B2437023.png)

![1-[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2437027.png)
![N-(2-methoxyphenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2437028.png)
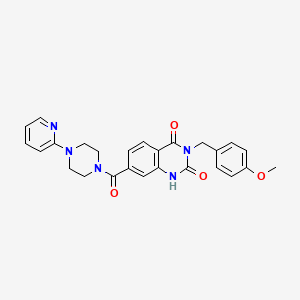

![2-(3-((4-bromophenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2437032.png)
